molecular formula C29H22N4O5S2 B11519921 Methyl 2-{[({[(4,6-diphenylpyrimidin-2-yl)sulfanyl]acetyl}oxy)acetyl]amino}-1,3-benzothiazole-6-carboxylate

Methyl 2-{[({[(4,6-diphenylpyrimidin-2-yl)sulfanyl]acetyl}oxy)acetyl]amino}-1,3-benzothiazole-6-carboxylate

Cat. No.: B11519921
M. Wt: 570.6 g/mol
InChI Key: SMGUBCZSNYCPQO-UHFFFAOYSA-N
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Description

METHYL 2-[2-({2-[(4,6-DIPHENYLPYRIMIDIN-2-YL)SULFANYL]ACETYL}OXY)ACETAMIDO]-1,3-BENZOTHIAZOLE-6-CARBOXYLATE is a complex organic compound that features a benzothiazole core, a pyrimidine ring, and various functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-[2-({2-[(4,6-DIPHENYLPYRIMIDIN-2-YL)SULFANYL]ACETYL}OXY)ACETAMIDO]-1,3-BENZOTHIAZOLE-6-CARBOXYLATE typically involves multiple steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives.

    Introduction of the Pyrimidine Ring: The pyrimidine ring is introduced through a condensation reaction involving appropriate aldehydes and amidines.

    Functional Group Modifications: Various functional groups are introduced through acylation, sulfonation, and esterification reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the benzothiazole and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Halogenating agents, alkylating agents, and acylating agents are frequently employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can lead to sulfoxides or sulfones, while reduction of nitro groups can yield amines.

Scientific Research Applications

METHYL 2-[2-({2-[(4,6-DIPHENYLPYRIMIDIN-2-YL)SULFANYL]ACETYL}OXY)ACETAMIDO]-1,3-BENZOTHIAZOLE-6-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, derivatives of 4,6-diphenylpyrimidin-2-amine have been shown to inhibit Aurora kinase A, a protein involved in cell division . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The benzothiazole moiety may also contribute to its biological activity by interacting with other cellular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 2-[2-({2-[(4,6-DIPHENYLPYRIMIDIN-2-YL)SULFANYL]ACETYL}OXY)ACETAMIDO]-1,3-BENZOTHIAZOLE-6-CARBOXYLATE is unique due to its combination of a benzothiazole core and a 4,6-diphenylpyrimidin-2-amine moiety. This unique structure may confer enhanced biological activity and specificity compared to other similar compounds.

Properties

Molecular Formula

C29H22N4O5S2

Molecular Weight

570.6 g/mol

IUPAC Name

methyl 2-[[2-[2-(4,6-diphenylpyrimidin-2-yl)sulfanylacetyl]oxyacetyl]amino]-1,3-benzothiazole-6-carboxylate

InChI

InChI=1S/C29H22N4O5S2/c1-37-27(36)20-12-13-21-24(14-20)40-29(30-21)33-25(34)16-38-26(35)17-39-28-31-22(18-8-4-2-5-9-18)15-23(32-28)19-10-6-3-7-11-19/h2-15H,16-17H2,1H3,(H,30,33,34)

InChI Key

SMGUBCZSNYCPQO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)COC(=O)CSC3=NC(=CC(=N3)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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